3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid is a derivative of adamantane, a highly rigid, diamondoid hydrocarbon structure. The compound features a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a carboxylic acid moiety at the 1-position. The adamantane core confers exceptional metabolic stability and lipophilicity, making it valuable in pharmaceutical research, particularly for drug candidates targeting central nervous system disorders or viral infections . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, enabling orthogonal deprotection strategies .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-16-7-10-4-11(8-16)6-15(5-10,9-16)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFIEGHBAUBUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71740-76-6 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid, identified by its CAS number 71740-76-6, is a compound with significant potential in medicinal chemistry. Its structure and properties suggest a range of biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and potential applications based on diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 295.38 Da. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .
Key Properties:
- LogP : 2.45
- Polar Surface Area : 76 Ų
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 2
- Rotatable Bonds : 4
Anticancer Potential
Recent studies have highlighted the anticancer properties of adamantane derivatives, including compounds similar to this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation . For instance, one study demonstrated that adamantane derivatives exhibited up to a 20-fold increase in efficacy compared to cisplatin against specific tumor cell lines, suggesting a promising avenue for cancer therapy development .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Another significant area of interest is the inhibition of DPP-4, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Compounds with adamantane scaffolds have shown potential as DPP-4 inhibitors, enhancing insulin secretion and lowering blood glucose levels. This mechanism is crucial for developing anti-diabetic medications . The design of adamantane-based DPP-4 inhibitors has been linked to improved binding affinity and specificity due to their structural properties .
Case Studies and Research Findings
Synthesis and Derivative Development
The synthesis of this compound typically involves standard organic synthesis techniques. The Boc group provides a protective strategy for the amino group during the reaction process, allowing for subsequent modifications that enhance biological activity.
Synthetic Route Example:
- Starting Materials : Adamantane derivatives with available functional groups.
- Boc Protection : Use of tert-butyl chloroformate to protect the amino group.
- Carboxylation : Introduction of carboxylic acid functionality through appropriate reagents.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired compound.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Design and Development
- The compound serves as a useful building block in the synthesis of biologically active molecules. Its adamantane structure is known for enhancing the pharmacokinetic properties of drugs, making it a candidate for further modifications to improve efficacy and reduce side effects.
-
Antiviral Activity
- Research indicates that derivatives of adamantane compounds exhibit antiviral properties, particularly against influenza viruses. The introduction of the tert-butoxycarbonyl group enhances stability and solubility, potentially increasing the effectiveness of these compounds in therapeutic applications .
- Peptide Synthesis
Organic Synthesis Applications
- Synthesis of Adamantane Derivatives
- Catalytic Reactions
Case Study 1: Antiviral Compound Development
A study focused on the modification of adamantane derivatives highlighted the antiviral activity against H1N1 influenza virus. The research showed that compounds incorporating the tert-butoxycarbonyl group exhibited enhanced activity compared to their non-protected counterparts. This suggests that this compound could serve as a lead compound for developing new antiviral agents .
Case Study 2: Peptide Synthesis Optimization
In a series of experiments aimed at optimizing peptide synthesis protocols, researchers employed this compound as a key intermediate. The Boc protection strategy allowed for high yields of desired peptides with minimal side reactions, demonstrating the compound's utility in synthetic methodologies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Adamantane vs. Cyclohexane Derivatives
- Target Compound : The adamantane backbone provides rigidity, reducing conformational flexibility and enhancing binding affinity to hydrophobic targets.
- Cyclohexane Analog: (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS 222530-39-4) has a flexible six-membered ring, improving solubility in polar solvents but offering lower metabolic stability compared to adamantane .
Cyclobutane Derivative
3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS 1899832-83-7) features a strained four-membered ring, increasing reactivity for material science applications. However, its smaller size limits utility in drug design compared to adamantane .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Features | Applications |
|---|---|---|---|
| Target compound | Adamantane | Rigid, high lipophilicity | Pharma research |
| (1R,3S)-Cyclohexane analog | Cyclohexane | Flexible, moderate solubility | Organic synthesis |
| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | Cyclobutane | Strained, reactive | Material science |
Protecting Group Variations
Boc vs. Fmoc Protection
- Boc Group : Used in the target compound, it is stable under basic conditions and removed via acidic treatment (e.g., trifluoroacetic acid). Ideal for intermediates requiring orthogonal protection .
- Fmoc Group: In 3-(9-Fluorenylmethyloxycarbonyl)-amino-adamantane-1-carboxylic acid (), Fmoc is cleaved under mild basic conditions (e.g., piperidine), making it suitable for solid-phase peptide synthesis .
Table 2: Protecting Group Comparison
| Group | Deprotection Method | Stability | Application Context |
|---|---|---|---|
| Boc | Acidic (TFA) | Base-stable | Multi-step synthesis |
| Fmoc | Basic (piperidine) | Acid-stable | Peptide synthesis |
Preparation Methods
Step 1: Synthesis of 3-Bromo-1-adamantanecarboxylic Acid
- Starting with adamantane-1-carboxylic acid, bromination at the 3-position is performed to yield 3-bromo-1-adamantanecarboxylic acid.
- This intermediate is crucial for subsequent substitution reactions.
Step 2: BOC Protection of the Amino Group
- The 3-bromo-1-adamantanecarboxylic acid is reacted with triethylamine, diphenylphosphoryl azide, and tert-butanol in an organic solvent.
- Reaction conditions: 80°C to 110°C, 12 to 16 hours.
- This step converts the bromide to the BOC-protected amino group, yielding 3-bromo-1-tert-butoxycarbonyl amidated adamantane.
Step 3: Substitution to 3-Amino-1-adamantanol
- The 3-bromo-1-BOC-amidated adamantane is refluxed in a 10% hydrobromic acid solution for 24 to 48 hours.
- This results in the formation of bromate-type 3-amino-1-adamantanol.
- Subsequent treatment with equimolar sodium hydroxide solution at 30°C precipitates the 3-amino-1-adamantanol, which is then isolated by filtration and vacuum drying.
Alternative Synthetic Routes and Related Compounds
- A related process involves the synthesis of [(S)-n-tert butoxy carbonyl-3-hydroxy]adamantylglycine, which shares structural similarities and synthetic steps such as esterification, reduction, asymmetric Strecker reaction, and protection of amino groups with BOC.
- This process starts from adamantane-1-carboxylic acid and proceeds through methyl ester formation, reduction to alcohol, oxidation to aldehyde, and conversion to nitrile under asymmetric Strecker conditions, followed by hydrolysis and protection steps.
- Catalytic hydrogenation and oxidation steps are also employed to achieve the desired functional groups with high stereochemical purity.
Summary Table of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Product | Yield / Purity |
|---|---|---|---|---|
| 1 | Bromination | Adamantane-1-carboxylic acid + brominating agent | 3-Bromo-1-adamantanecarboxylic acid | Not specified |
| 2 | BOC Protection (Amidation) | Triethylamine, diphenylphosphoryl azide, tert-butanol, 80–110°C, 12–16 h | 3-Bromo-1-BOC-amidated adamantane | High (implied) |
| 3 | Nucleophilic substitution | 10% HBr reflux, 24–48 h | Bromate-type 3-amino-1-adamantanol | Not specified |
| 4 | Neutralization and Isolation | NaOH solution, 30°C, filtration, vacuum drying | 3-Amino-1-adamantanol | Not specified |
| 5 | Final BOC protection & purification | Di-tert-butyl dicarbonate, purification methods | 3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid | >99% HPLC purity (related compounds) |
Research Findings and Optimization
- The method involving diphenylphosphoryl azide and tert-butanol for BOC protection is efficient and yields high purity products suitable for further functionalization and pharmaceutical intermediate synthesis.
- Reflux times and temperatures are critical for the substitution and protection steps to maximize yield and reduce by-products.
- Alternative routes involving asymmetric Strecker reactions and catalytic hydrogenation have been developed to achieve chiral purity and high overall yields (>99.5% HPLC purity reported for related adamantylglycine derivatives).
- Oxidation steps using potassium permanganate or phase transfer catalysts have been optimized for related adamantane derivatives to ensure selective functional group transformations.
Q & A
Q. What are the optimized synthetic routes for 3-{[(tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis often involves Friedel-Crafts alkylation or coupling reactions with Boc-protected intermediates. For example, Friedel-Crafts alkylation of 3-hydroxyadamantane-1-carboxylic acid with tert-butoxycarbonyl (Boc)-activated reagents in methanesulfonic acid at 40–50°C achieves near-quantitative yields . Key factors include temperature control (higher temperatures may induce redox side reactions) and solvent choice (methanesulfonic acid stabilizes intermediates). Purification typically employs HPLC or column chromatography with ≥95% purity thresholds.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Structural confirmation relies on -/-NMR to verify the adamantane scaffold (e.g., characteristic peaks at δ 1.6–2.1 ppm for bridgehead protons) and Boc-group signals (δ 1.4 ppm for tert-butyl) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]+ at m/z 367.2). Purity is assessed via reverse-phase HPLC using C18 columns with acetonitrile/water gradients, targeting ≥98% purity .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent Boc-group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions. Safety protocols include using PPE (gloves, lab coat) and working in a fume hood due to potential respiratory irritation . Stability studies under accelerated conditions (40°C/75% RH) can assess degradation kinetics.
Advanced Research Questions
Q. How do steric effects of the adamantane scaffold influence regioselectivity in derivatization reactions?
- Methodological Answer : The rigid adamantane structure imposes steric constraints, directing reactions to the less hindered 1- or 3-positions. Computational modeling (DFT or MD simulations) predicts reactive sites, while experimental validation uses competitive coupling reactions with bifunctional reagents (e.g., 1-bromo-3-hydroxyadamantane). Failed couplings (e.g., intractable mixtures in ) highlight challenges in functionalizing tertiary carbons .
Q. What analytical strategies resolve contradictions in biological activity data for adamantane-based analogues?
- Methodological Answer : Discrepancies may arise from impurities, stereochemistry, or assay conditions. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) validate target engagement. For example, Adapalene (an adamantane derivative) requires stereochemical verification via chiral HPLC and X-ray crystallography to correlate structure-activity relationships (SAR) . Dose-response curves and statistical meta-analysis of published data mitigate variability.
Q. How can the Boc-protecting group be selectively removed without degrading the adamantane core?
- Methodological Answer : Acidolysis with TFA (20–50% in DCM, 0–25°C) selectively cleaves the Boc group while preserving the adamantane scaffold. Monitoring via TLC (ninhydrin staining for free amines) ensures completion. For acid-sensitive substrates, alternative deprotection (e.g., catalytic hydrogenation) may be explored, though adamantane’s stability under H/Pd-C requires empirical testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
